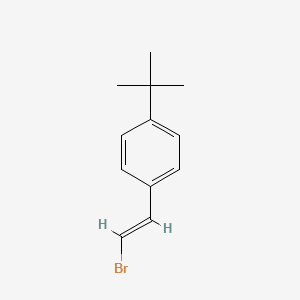
1-(2-Bromoethenyl)-4-tert-butylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethenyl)-4-tert-butylbenzene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a bromoethenyl group attached to a benzene ring, which also has a tert-butyl substituent
Métodos De Preparación
The synthesis of 1-(2-Bromoethenyl)-4-tert-butylbenzene typically involves the bromination of an appropriate precursor. One common method is the reaction of 4-tert-butylstyrene with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yield and purity.
Análisis De Reacciones Químicas
1-(2-Bromoethenyl)-4-tert-butylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethenyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromoethenyl group can yield alkenes or alkanes, depending on the reagents and conditions used.
Common reagents for these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromoethenyl)-4-tert-butylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-Bromoethenyl)-4-tert-butylbenzene exerts its effects involves its interaction with various molecular targets. The bromoethenyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function and leading to biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Bromoethenyl)-4-tert-butylbenzene include other halogenated alkenes and substituted styrenes. For example:
1-(2-Chloroethenyl)-4-tert-butylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromoethenyl)benzene: Lacks the tert-butyl group, leading to different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H15Br |
|---|---|
Peso molecular |
239.15 g/mol |
Nombre IUPAC |
1-[(E)-2-bromoethenyl]-4-tert-butylbenzene |
InChI |
InChI=1S/C12H15Br/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-9H,1-3H3/b9-8+ |
Clave InChI |
WOZFBSZZFMZSID-CMDGGOBGSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)/C=C/Br |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)

![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
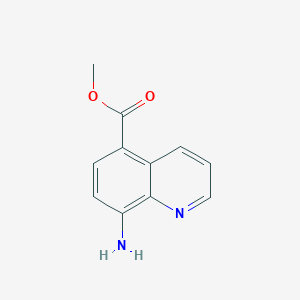
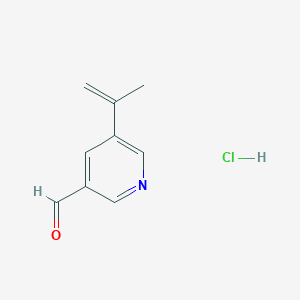
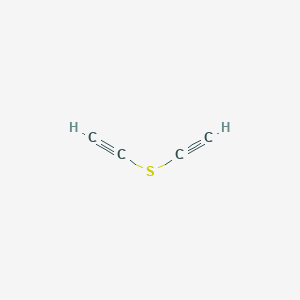

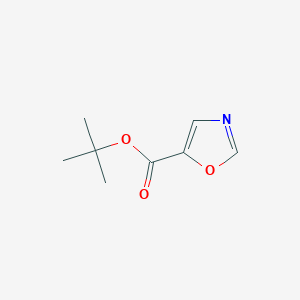

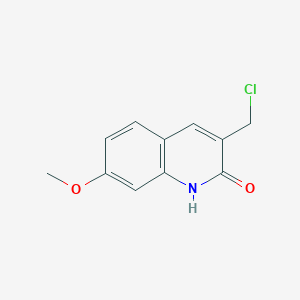
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
